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Compound of Interest

Compound Name: DF-461

Cat. No.: B607083 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and

effects of DF-461 (also known as Mavacamten or MYK-461) in various preclinical animal

models. The protocols and data presented are intended to guide researchers in designing and

executing in vivo studies to evaluate the efficacy and pharmacokinetics of this cardiac myosin

inhibitor.

Quantitative Data Summary
The following tables summarize the key quantitative data for DF-461 administration and its

effects in common animal models.

Table 1: Dosage and Administration of DF-461 in Animal
Models
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Animal
Model

Route of
Administrat
ion

Vehicle
Dosage
Range

Study
Duration

Reference

Mouse
Oral (drinking

water)

Drinking

Water

2.5

mg/kg/day
6 to 15 weeks [1]

Mouse Oral (gavage)

0.5% (w/v)

Methylcellulo

se

Not specified 26 weeks [2]

Rat Oral (gavage)

Dimethylacet

amide (DMA),

PEG400, and

30% β-

cyclodextrin

(5:25:70

ratio)

1 mg/kg/day

(single dose)
Single Dose [2]

Rat Not specified Not specified

0.3

mg/kg/day

(NOAEL)

Chronic

toxicity

studies

[2]

Dog Oral Not specified
0.045

mg/kg/day
31 days [2]

Dog Oral Not specified

0.06

mg/kg/day

(NOAEL)

Chronic

toxicity

studies

[2]

Cat
Intravenous

Infusion

PEG400/salin

e (1:2 ratio)
0.3 mg/kg/hr Acute [3]

Cat
Intravenous

Bolus
Not specified Not specified

Single Dose

(Pharmacokin

etics)

[3]

NOAEL: No-Observed-Adverse-Effect-Level

Table 2: Pharmacokinetic Parameters of DF-461
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Animal Model
Bioavailability
(Oral)

Elimination
Half-life (t½)

Key Notes Reference

Mouse Not specified ~7 hours

Low clearance,

~7-10% of liver

blood flow.

[2]

Rat Not specified ~8-11 hours

Low clearance,

~7-10% of liver

blood flow.

[2]

Dog 87.1% ~130-161 hours

Low clearance,

~2% of liver

blood flow.

Significant

accumulation

with repeated

dosing.

[2]

Monkey Not specified ~44.5 hours

Low clearance,

~7-10% of liver

blood flow.

[2]

Table 3: Efficacy and In Vitro Potency of DF-461
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Parameter
Animal
Model/System

Value Effect Reference

IC₅₀ (ATPase

Activity)

Mouse Cardiac

Myofibrils
0.3 µM

Dose-dependent

reduction in

ATPase activity.

[1]

IC₅₀ (Fractional

Shortening)

Isolated Rat

Ventricular

Cardiomyocytes

0.18 µM

Dose-dependent

reduction in

fractional

shortening.

[1]

Pharmacologicall

y Active Dose

(PAD)

Rat (in vivo)
1 mg/kg/day

(oral)

~20% reduction

in fractional

shortening.

[2]

Pharmacologicall

y Active Dose

(PAD)

Dog (in vivo)
0.045 mg/kg

(oral)

~11% reduction

in fractional

shortening over

31 days.

[2]

Maximal Tension

Reduction

Skinned Rat

Cardiac Muscle

Fibers

~70% at 1.0 µM

Dose-dependent

reduction in

maximal tension.

[1]

Experimental Protocols
The following are detailed methodologies for key experiments involving DF-461 in animal

models.

Protocol 2.1: Oral Administration in Mice (via Drinking
Water)
Objective: To assess the chronic effects of DF-461 on cardiac function and pathology in mouse

models of hypertrophic cardiomyopathy (HCM).

Materials:

DF-461 (Mavacamten)
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Drinking water

Animal-specific water bottles

Analytical balance

Appropriate mouse models of HCM (e.g., R403Q, R719W, or R453C mutations) and wild-

type controls.[1]

Procedure:

Drug Preparation:

Calculate the total daily water consumption per cage.

Based on the average body weight of the mice and the target dose (e.g., 2.5 mg/kg/day),

calculate the required amount of DF-461 per mL of drinking water.[1]

Prepare a stock solution of DF-461 if necessary, and then dilute it into the drinking water to

achieve the final desired concentration. Ensure thorough mixing.

Administration:

Provide the DF-461-medicated water to the mice as their sole source of drinking water.[1]

Replace the medicated water with a freshly prepared solution at regular intervals (e.g.,

every 2-3 days) to ensure drug stability.

Monitoring:

Measure water consumption and mouse body weights regularly to adjust the drug

concentration in the water if necessary and to monitor for any adverse effects.

At baseline and at specified intervals (e.g., every 2-4 weeks), perform echocardiography to

measure cardiac parameters such as fractional shortening and left ventricular wall

thickness.[1]

Collect blood samples at specified time points to determine plasma drug concentrations.[1]
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Endpoint Analysis:

At the end of the study, euthanize the animals and collect heart tissue for histological

analysis (e.g., Masson's trichrome staining for fibrosis) and gene expression analysis.[1]

Protocol 2.2: Intravenous Infusion in Feline HCM Model
Objective: To acutely assess the dose-dependent effects of DF-461 on left ventricular outflow

tract (LVOT) obstruction and cardiac contractility in cats with HCM.

Materials:

DF-461 (Mavacamten)

Polyethylene glycol 400 (PEG400)

Sterile saline

Syringe pump for infusion

Intravenous catheters

Anesthesia (as per approved institutional protocols)

Echocardiography equipment

Isoproterenol (for provoking LVOT obstruction)[3]

Procedure:

Animal Model:

Use cats with naturally occurring HCM and evidence of LVOT obstruction.[3]

Drug Preparation:

Prepare a sterile solution of DF-461 in a vehicle of PEG400 and saline at a 1:2 ratio.[3]

For example, for a 0.25 mg/kg dose.[3]
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Experimental Setup:

Anesthetize the cat according to an approved protocol.

Place an intravenous catheter for drug and fluid administration.

Perform a baseline echocardiogram.[3]

Provocation of LVOT Obstruction (if necessary):

If the LVOT obstruction is not present at rest under anesthesia, an infusion of isoproterenol

(e.g., 0.04 μg/kg/min) can be used to induce it.[3]

DF-461 Infusion:

Once a stable, obstructed state is achieved, begin the intravenous infusion of DF-461
using a syringe pump. A starting infusion rate could be 0.3 mg/kg/hr.[3]

The infusion can be administered as a ramp, with increasing concentrations over time to

assess the exposure-response relationship.[4]

Monitoring and Data Collection:

Perform serial echocardiograms at different time points during the infusion to measure

fractional shortening, LVOT pressure gradient, and to assess for systolic anterior motion of

the mitral valve.[3]

Collect blood samples at various time points to measure the plasma concentration of DF-
461.[4] This allows for the correlation of drug exposure with the observed

pharmacodynamic effects.[3]

Post-Infusion:

After the infusion, monitor the cat during recovery from anesthesia.

Visualizations
Mechanism of Action of DF-461
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The following diagram illustrates the mechanism by which DF-461 inhibits cardiac muscle

contraction.
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strongly bound state
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Caption: Mechanism of DF-461 action on the cardiac sarcomere.

General Experimental Workflow for In Vivo Efficacy
Studies
The following diagram outlines a typical workflow for conducting in vivo efficacy studies of DF-
461.
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Caption: General workflow for in vivo studies of DF-461.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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